molecular formula C10H12O3S B15319712 Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate

Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate

Cat. No.: B15319712
M. Wt: 212.27 g/mol
InChI Key: VANNHNUFMUWOEY-UHFFFAOYSA-N
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Description

Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate typically involves the cyclopropanation of a suitable thiophene precursor followed by esterification. One common method involves the reaction of thiophene-3-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

    Oxidation: 5-(1-(Carboxymethyl)cyclopropyl)thiophene-3-carboxylic acid.

    Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-3-methanol.

    Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-2-bromothiophene-3-carboxylate.

Scientific Research Applications

Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential as a biochemical tool.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

    Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.

Uniqueness

Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is unique due to the presence of both a cyclopropyl group and a thiophene ring. The cyclopropyl group introduces strain and reactivity, while the thiophene ring provides aromatic stability and electronic properties. This combination makes the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-3-carboxylate

InChI

InChI=1S/C10H12O3S/c1-13-9(12)7-4-8(14-5-7)10(6-11)2-3-10/h4-5,11H,2-3,6H2,1H3

InChI Key

VANNHNUFMUWOEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1)C2(CC2)CO

Origin of Product

United States

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